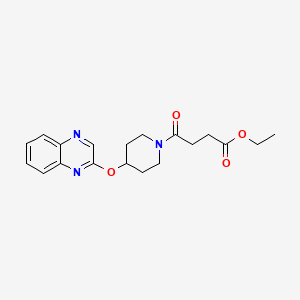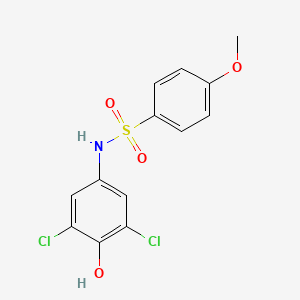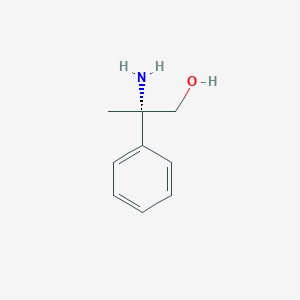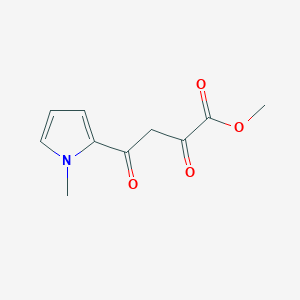
6-((4-(2,5-dimethylphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-(2,5-dimethylphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N6O4S and its molecular weight is 464.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a pyrimidine-2,4(1H,3H)-dione with a 4H-1,2,4-triazole derivative containing a thioether and a nitro group, followed by the addition of a 2,5-dimethylphenyl group to the triazole ring.", "Starting Materials": [ "Pyrimidine-2,4(1H,3H)-dione", "4-(2,5-dimethylphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazole-3-thiol", "N,N-Diisopropylethylamine (DIPEA)", "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "Dimethylformamide (DMF)", "Chloroform (CHCl3)", "Methanol (MeOH)", "Ethyl acetate (EtOAc)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Synthesis of 4-(2,5-dimethylphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazole-3-thiol", "The reaction is carried out by adding 4-(2,5-dimethylphenyl)-1H-1,2,3-triazole-5-thiol and 3-nitrobenzyl chloride in the presence of DIPEA and EDC in DMF. The reaction mixture is stirred at room temperature for 24 hours. The product is then purified by column chromatography using CHCl3/MeOH as the eluent.", "Step 2: Synthesis of 6-((4-(2,5-dimethylphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione", "The reaction is carried out by adding pyrimidine-2,4(1H,3H)-dione and the 4-(2,5-dimethylphenyl)-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazole-3-thiol in the presence of DIPEA and EDC in DMF. The reaction mixture is stirred at room temperature for 24 hours. The product is then purified by column chromatography using CHCl3/MeOH as the eluent.", "Step 3: Purification of the product", "The product is purified by dissolving it in EtOAc and washing it with NaHCO3 and NaCl. The organic layer is then dried over Na2SO4 and concentrated under reduced pressure. The crude product is purified by column chromatography using CHCl3/MeOH as the eluent. The final product is obtained as a white solid." ] } | |
CAS No. |
852048-65-8 |
Molecular Formula |
C22H20N6O4S |
Molecular Weight |
464.5 |
IUPAC Name |
6-[[4-(2,5-dimethylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N6O4S/c1-13-6-7-14(2)18(8-13)27-19(10-16-11-20(29)24-21(30)23-16)25-26-22(27)33-12-15-4-3-5-17(9-15)28(31)32/h3-9,11H,10,12H2,1-2H3,(H2,23,24,29,30) |
InChI Key |
IVQPIGCQZIZCSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


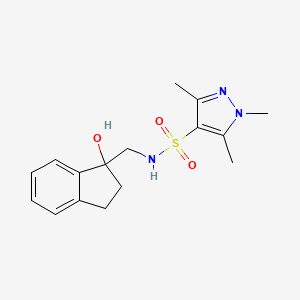

![4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2947626.png)
![2,4-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2947628.png)
![2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B2947630.png)

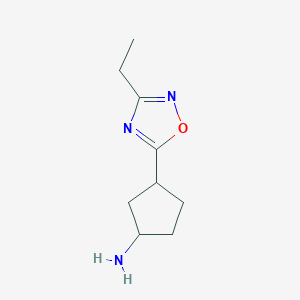

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2947638.png)
![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2947639.png)
